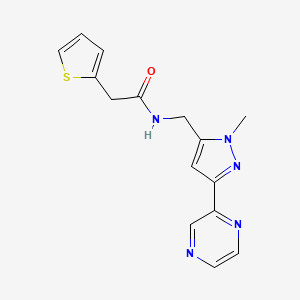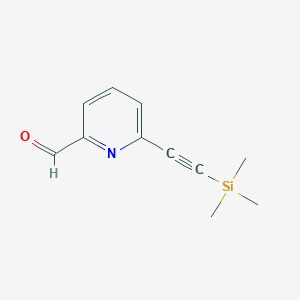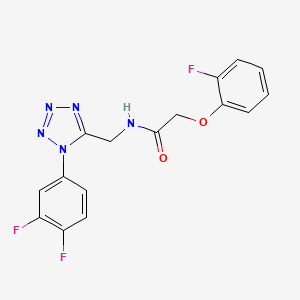
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as FTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FTB belongs to the class of thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学的研究の応用
Photophysical Properties and Electrochromic Applications
A study focused on synthesizing and evaluating the photophysical properties of novel fluorinated acceptor systems, including derivatives related to 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide. These systems were investigated for their electrochromic properties, showcasing significant potential in applications requiring materials with tunable optical properties. The study demonstrates the impact of donor units on the electrochemical and optical properties of such fluorinated systems, suggesting their utility in advanced material applications (Çakal, Akdag, Cihaner, & Önal, 2021).
Organic Semiconductors and Optoelectronics
Research into benzo[d][1,2,3]thiadiazole derivatives, which are structurally related to this compound, has unveiled their marked electron-deficient characteristics. These properties make them ideal for use in organic semiconductors, with applications across transistors, solar cells, photodetectors, and thermoelectrics. The synthesis and implementation of these derivatives in semiconducting polymers highlight their significance in enhancing device performance and efficiency (Chen et al., 2016).
Fluorescent Sensors and Molecular Probes
Another study synthesized benzimidazole and benzothiazole conjugated Schiff base derivatives for use as fluorescent sensors for metal ions. These compounds, structurally analogous to this compound, showed promising sensitivity and selectivity for Al3+ and Zn2+ ions. This research underscores the potential of these derivatives in environmental monitoring and bioimaging applications, where detecting specific metal ions with high precision is crucial (Suman et al., 2019).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, which are related to the core structure of this compound, have been reported. These studies aim at addressing the global health concern posed by antimicrobial resistance. The evaluated compounds demonstrated good to moderate activity against selected bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Anuse et al., 2019).
Anticancer Research
Research into fluorinated triazolo thiadiazoles, which share a similar fluorinated and heterocyclic framework with this compound, has explored their synthesis and anticancer activity. These compounds were evaluated against various cancerous cell lines, indicating moderate to good antiproliferative potency. This suggests the utility of fluorinated heterocycles in the development of new anticancer drugs, with the fluorine atom playing a significant role in modulating biological activity (Chowrasia et al., 2017).
特性
IUPAC Name |
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJYXUXYUQGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2732569.png)
![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)

![4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732573.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732579.png)
![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)

![1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2732586.png)


